Ethyl 1,7-naphthyridine-2-carboxylate
Overview
Description
Ethyl 1,7-naphthyridine-2-carboxylate is an organic heterocyclic compound. It’s a derivative of naphthyridine, a class of compounds that have been of considerable interest due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of naphthyridine derivatives has been a subject of research for many years. Various strategies have been employed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Molecular Structure Analysis
The molecular formula of Ethyl 1,7-naphthyridine-2-carboxylate is C11H10N2O2. Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .
Chemical Reactions Analysis
Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Physical And Chemical Properties Analysis
The molecular weight of Ethyl 1,7-naphthyridine-2-carboxylate is 202.21 g/mol. The compound is solid at room temperature .
Scientific Research Applications
Synthesis and Derivatives
Ethyl 1,7-naphthyridine-2-carboxylate is utilized as a precursor in synthesizing various substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, which are of interest due to their diverse chemical properties and potential applications (Plisson & Chenault, 2001).
Microwave-assisted synthesis methods have been developed for ethyl 1,7-naphthyridine-2-carboxylate derivatives, simplifying and expediting the production of compounds that are crucial for the preparation of naphthyridone derivatives with broad biological activity (Leyva-Ramos et al., 2017).
Ethyl 1,7-naphthyridine-2-carboxylate has been used to create novel azetidino[2,3-b][1,8]naphthyridin-2(1H)-ones and 1,2,4-triazolo[4,3-a][1,8]naphthyridines, exhibiting antibacterial activity and representing a significant advance in antibacterial compound development (Mogilaiah et al., 2003).
Chemical Transformation and Modification
Ethyl 1,7-naphthyridine-2-carboxylate is employed in various chemical transformations, such as the creation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, through processes involving masking, deprotonation, and selenation (Kiely, 1991).
It has been transformed into 5-arylanthra[2,1-c][2,7]naphthyridine derivatives through a three-component reaction catalyzed by iodine, demonstrating the versatility of ethyl 1,7-naphthyridine-2-carboxylate in synthesizing complex heterocyclic compounds (Jiang et al., 2012).
Biological Activity and Medicinal Chemistry
Ethyl 1,7-naphthyridine-2-carboxylate derivatives have been synthesized and evaluated for their inhibitory activity on cholinesterases and neuroprotective profile, contributing to Alzheimer's disease research and potential treatments (de los Ríos et al., 2010).
Some derivatives have been investigated for their antibacterial properties, showcasing the compound's significance in developing new antibacterial agents (Santilli et al., 1975).
Safety And Hazards
Future Directions
Naphthyridine derivatives have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .
properties
IUPAC Name |
ethyl 1,7-naphthyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-7-10(8)13-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLMYXFLIYXAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699667 | |
Record name | Ethyl 1,7-naphthyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,7-naphthyridine-2-carboxylate | |
CAS RN |
250674-53-4 | |
Record name | Ethyl 1,7-naphthyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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